![molecular formula C18H14N2O2 B2383149 N-[4-[(E)-2-氰基-3-氧代-3-苯基丙-1-烯基]苯基]乙酰胺 CAS No. 25364-74-3](/img/structure/B2383149.png)

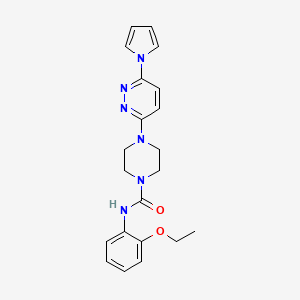

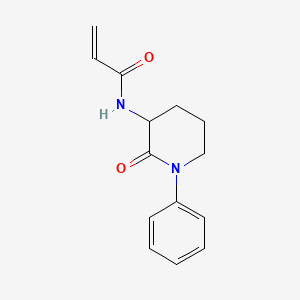

N-[4-[(E)-2-氰基-3-氧代-3-苯基丙-1-烯基]苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide, commonly known as CAPE, is a natural compound found in propolis, a resinous material collected by honeybees from various plants. CAPE has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

科学研究应用

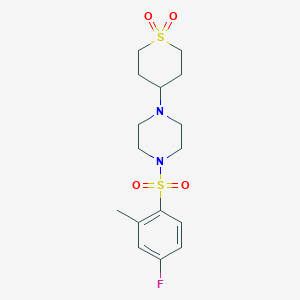

抗菌活性中的合成和应用

N-[4-[(E)-2-氰基-3-氧代-3-苯基丙-1-烯基]苯基]乙酰胺衍生物已被合成并研究其潜在的抗菌特性。例如,4-氧代-噻唑烷二酮和2-氧代-氮杂环丁烷等衍生物对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)表现出中等到良好的活性。这些化合物的结构和理化参数对其抗菌功效起着至关重要的作用,在特定位置的取代基对其活性有积极贡献。这些发现表明此类衍生物在开发新型抗菌剂方面具有潜力 (Desai 等,2008)。

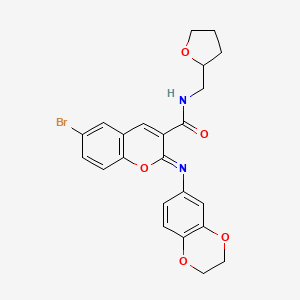

抗癌应用

一些 N-[4-[(E)-2-氰基-3-氧代-3-苯基丙-1-烯基]苯基]乙酰胺衍生物也已被评估其抗癌活性。以这种核心结构设计和合成的新型联苯醚对各种癌细胞系显示出有希望的结果。例如,某些化合物在 A-549 细胞系中表现出显着的抗增殖活性和诱导细胞凋亡。这些化合物还对人脂肪酸合酶靶标表现出高亲和力,突出了它们作为抗癌剂的潜力 (Khade 等,2019)。

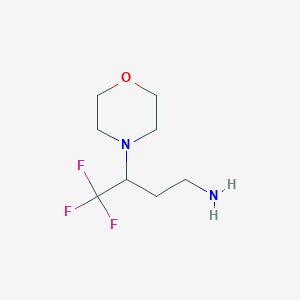

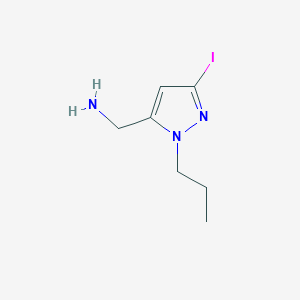

新型衍生物的合成

正在进行合成 N-[4-[(E)-2-氰基-3-氧代-3-苯基丙-1-烯基]苯基]乙酰胺的新型衍生物的研究,以探索其潜在应用。例如,2-氰基-N-(四氢咔唑)乙酰胺被用作合成新型芳基偶氮咔唑衍生物的前体,表明这种化学结构在创造各种生物活性化合物方面的多功能性。此类合成工作对于开发新药和治疗剂至关重要 (Fadda 等,2010)。

作用机制

Target of Action

Similar compounds have been found to inhibit key enzymes such asEGFR and VEGFR-2 , which are associated with the progression of certain types of cancer .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading toinhibition of enzyme activity . This interaction can result in changes at the molecular level, potentially affecting cell growth and proliferation.

Biochemical Pathways

Inhibition of enzymes like egfr and vegfr-2 can affect multiple pathways, including those involved incell growth, proliferation, and angiogenesis .

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Inhibition of key enzymes can lead toreduced cell growth and proliferation , potentially leading to a decrease in tumor size in the context of cancer .

属性

IUPAC Name |

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMZZIOZHYPVPF-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)